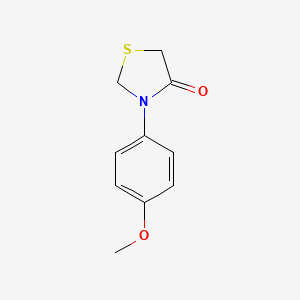
3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one, also known as 4-Methylumbelliferone thiosemicarbazone, is a thiazolidinone derivative that has shown significant potential in scientific research applications. This compound has been of interest due to its unique chemical structure and potential therapeutic applications. In
Scientific Research Applications
1. Structural Analysis and Molecular Properties
The compound 3-(4-Methoxyphenyl)-1,3-thiazolidin-4-one has been synthesized and analyzed for its crystal and molecular structure. Studies have shown that it crystallizes in specific systems with defined cell parameters, exhibiting intermolecular hydrogen bonds which are significant in understanding its chemical properties and potential applications (Doreswamy et al., 2009).
2. Anti-bacterial Activity
Research has indicated the efficacy of thiazolidin-4-ones as synthons for diverse biological small molecules, leading to anti-bacterial studies. A particular study using nano-MoO3 mediated synthesis of bioactive thiazolidin-4-ones found significant inhibitory activity against certain pathogenic bacteria. This suggests potential applications in developing novel antibacterial agents (Kumar et al., 2016).
3. Synthesis of Bioactive Analogues
The synthesis of bioactive analogs of this compound, such as venlafaxine analogs, has been explored. These compounds have been characterized and screened for their efficacy as antimicrobials, showing potential in the field of medicinal chemistry for treating various microbial infections (Kavitha et al., 2006).
4. Applications in Organic Solar Cells
A study on the synthesis of a new thiazol derivative of this compound demonstrated its application in organic solar cells. This compound, used as an electron donor, showed a potential for enhancing the power conversion efficiency of organic solar cells, indicating its relevance in renewable energy technologies (Toumi et al., 2015).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-13-9-4-2-8(3-5-9)11-7-14-6-10(11)12/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZZYULWDLVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CSCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)
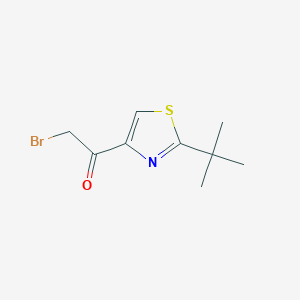
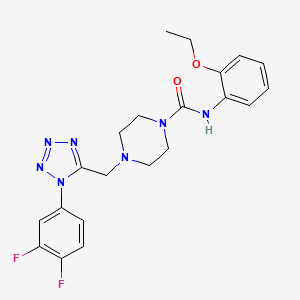
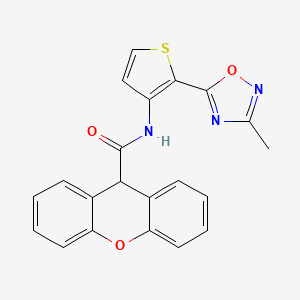
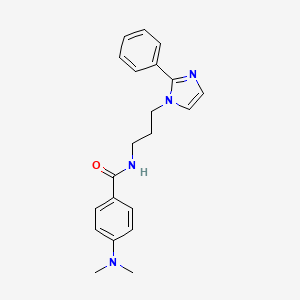
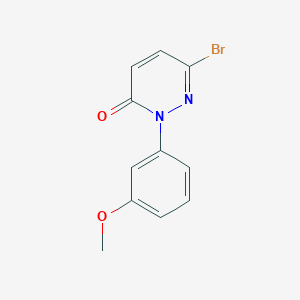

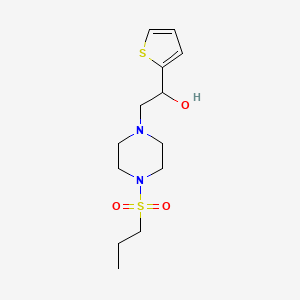
![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)
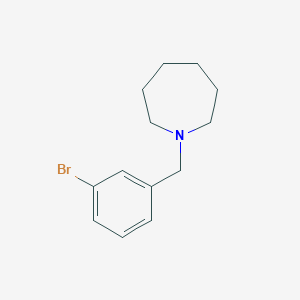

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2519244.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519245.png)
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2519246.png)